![molecular formula C24H15ClN4O5 B2858480 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207017-15-9](/img/no-structure.png)
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H15ClN4O5 and its molecular weight is 474.86. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Methods and Protocols
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is involved in various synthesis methods and protocols. For example, L-proline-catalyzed synthesis procedures have been developed for structurally complex heterocyclic ortho-quinones, which are significant in creating this compound. This method is characterized by high atom economy, leading to the generation of two rings along with two C–C, one C–N, and two C=N bonds in a single operation. It also offers environmental benefits due to short reaction times, excellent yield, easy work-up, and the absence of extraction and chromatographic purification steps (Rajesh et al., 2011).
Antitumor Activity
Research has been conducted on novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, which include compounds structurally related to 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione. These compounds have been synthesized and tested for antitumor activity toward a panel of 11 cell lines in vitro. One of these compounds exhibited a mean IC50 value of approximately 9.4 µM, indicating potent antitumor properties (Maftei et al., 2013).
Gly/NMDA and AMPA Receptor Binding
Studies on 3-hydroxy-quinazoline-2,4-dione derivatives, closely related to the chemical structure , show that they can be used as selective Gly/NMDA and AMPA receptor antagonists. Introduction of specific substituents such as chlorine atoms on the benzofused moiety of these compounds has yielded Gly/NMDA selective antagonists, while the presence of certain groups has shifted the affinity and selectivity towards the AMPA receptor (Colotta et al., 2004).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various derivatives of quinazoline-2,4-dione, a core component of the chemical , have been widely studied. These studies include the synthesis of isatoic anhydride derivatives and phthalazinone derivatives, which are key in understanding the structural and functional aspects of such compounds (Bogdanov & Mironov, 2016); (Mahmoud et al., 2012).
High-Pressure Liquid Chromatographic Analysis
High-pressure liquid chromatography has been used for the analysis of benzo(a)pyrene metabolites, including quinones similar to the compound . This method can separate various metabolites, demonstrating its utility in studying complex chemical structures (Selkirk et al., 1974).
Synthesis of Quinazolin-4-one Linked Oxadiazole Derivatives
Research has also been conducted on the synthesis of new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, related to the chemical structure of interest. These derivatives have been evaluated for various biological activities, indicating the potential of these compounds in therapeutic applications (Dewangan et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 3-chlorobenzylamine and 2-hydroxybenzaldehyde. The second intermediate is 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine, which is synthesized from 3-nitrobenzo[d][1,3]dioxole and hydrazine hydrate. The third intermediate is 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized by coupling the first two intermediates.", "Starting Materials": [ { "name": "3-chlorobenzylamine", "amount": "1 equivalent" }, { "name": "2-hydroxybenzaldehyde", "amount": "1 equivalent" }, { "name": "3-nitrobenzo[d][1,3]dioxole", "amount": "1 equivalent" }, { "name": "hydrazine hydrate", "amount": "2 equivalents" }, { "name": "triethylamine", "amount": "2 equivalents" }, { "name": "acetic anhydride", "amount": "2 equivalents" }, { "name": "sodium acetate", "amount": "1 equivalent" }, { "name": "3-chlorobenzaldehyde", "amount": "1 equivalent" }, { "name": "sodium borohydride", "amount": "2 equivalents" }, { "name": "acetic acid", "amount": "1 equivalent" }, { "name": "sodium hydroxide", "amount": "1 equivalent" }, { "name": "ethyl acetate", "amount": "as needed" }, { "name": "water", "amount": "as needed" } ], "Reaction": [ { "step": "Synthesis of 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione", "reagents": [ { "name": "3-chlorobenzylamine", "amount": "1 equivalent" }, { "name": "2-hydroxybenzaldehyde", "amount": "1 equivalent" }, { "name": "triethylamine", "amount": "2 equivalents" }, { "name": "acetic anhydride", "amount": "2 equivalents" }, { "name": "sodium acetate", "amount": "1 equivalent" }, { "name": "ethyl acetate", "amount": "as needed" }, { "name": "water", "amount": "as needed" } ], "conditions": "The reaction is carried out under reflux in ethyl acetate with the addition of water. The reaction mixture is then cooled and filtered, and the resulting solid is washed with water and dried to obtain the intermediate." }, { "step": "Synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine", "reagents": [ { "name": "3-nitrobenzo[d][1,3]dioxole", "amount": "1 equivalent" }, { "name": "hydrazine hydrate", "amount": "2 equivalents" }, { "name": "acetic acid", "amount": "1 equivalent" }, { "name": "sodium borohydride", "amount": "2 equivalents" }, { "name": "water", "amount": "as needed" } ], "conditions": "The reaction is carried out under reflux in acetic acid with the addition of sodium borohydride. The reaction mixture is then cooled and filtered, and the resulting solid is washed with water and dried to obtain the intermediate." }, { "step": "Coupling of intermediates to form final product", "reagents": [ { "name": "3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione", "amount": "1 equivalent" }, { "name": "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine", "amount": "1 equivalent" }, { "name": "sodium hydroxide", "amount": "1 equivalent" }, { "name": "ethyl acetate", "amount": "as needed" }, { "name": "water", "amount": "as needed" } ], "conditions": "The reaction is carried out under reflux in ethyl acetate with the addition of sodium hydroxide. The reaction mixture is then cooled and filtered, and the resulting solid is washed with water and dried to obtain the final product." } ] } | |
CAS番号 |
1207017-15-9 |
製品名 |
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C24H15ClN4O5 |
分子量 |
474.86 |
IUPAC名 |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(3-chlorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H15ClN4O5/c25-16-3-1-2-13(8-16)11-29-23(30)17-6-4-15(9-18(17)26-24(29)31)22-27-21(28-34-22)14-5-7-19-20(10-14)33-12-32-19/h1-10H,11-12H2,(H,26,31) |
InChIキー |
SHTQZYAPPLJQKD-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CC6=CC(=CC=C6)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2858397.png)
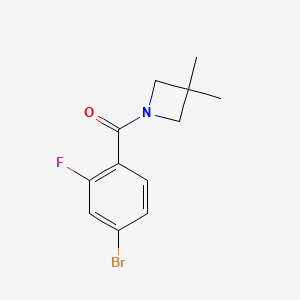
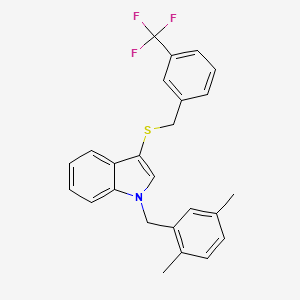
![Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2858406.png)
![dimethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2858407.png)
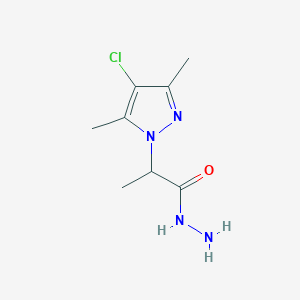

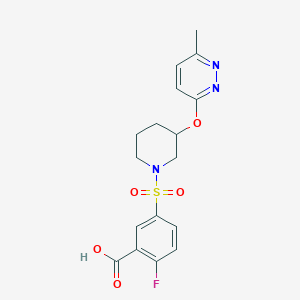
![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2858413.png)
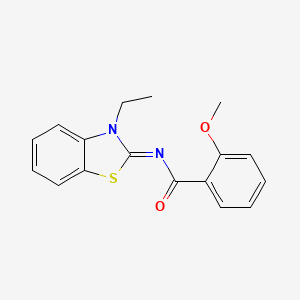

![7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2858418.png)